REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[NH:7][C:8]([O:12][CH3:13])=[N:9]2)=[CH:4][CH:3]=1.C1CCN2C(=NCCC2)CC1.O=P(Cl)(Cl)[Cl:28]>C(Cl)Cl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:28])=[N:7][C:8]([O:12][CH3:13])=[N:9]2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(NC(=NC2=C1)OC)=O
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Name
|
|
Quantity
|
1.123 mL
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Type
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reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.833 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
to stir for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
to stir for one hour at room temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
so the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was carried on to step 3 without purification
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C2C(=NC(=NC2=C1)OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |